molecular formula C23H22N4O2 B2824049 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole CAS No. 2319850-24-1

5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole

Cat. No.: B2824049
CAS No.: 2319850-24-1
M. Wt: 386.455
InChI Key: ZVGURROKIDUSJZ-UHFFFAOYSA-N
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Description

5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrazole ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperidine, pyrazole, and benzoxazole derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

What sets 5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with enhanced properties and functionalities.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-26-14-19(13-24-26)18-8-5-11-27(15-18)23(28)17-9-10-21-20(12-17)22(29-25-21)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGURROKIDUSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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